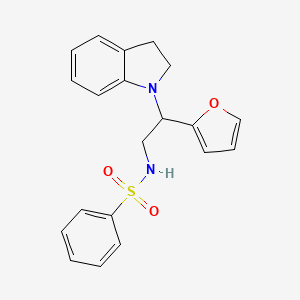
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
- CAS Number : 898416-24-5
The compound features a furan ring and an indoline moiety, which are known for their diverse biological activities. The sulfonamide group contributes to its interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Furan Ring : This can be achieved through cyclization reactions.
- Indoline Synthesis : Indoline can be synthesized via reduction of indole or cyclization of aniline derivatives.
- Coupling Reactions : The furan and indoline moieties are coupled using palladium-catalyzed reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan and indoline components may enhance binding affinity and specificity, potentially modulating enzymatic activity or receptor signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing furan and indoline structures. For instance, related compounds have shown inhibitory effects against various viruses, including SARS-CoV-2, through mechanisms involving enzyme inhibition and disruption of viral replication processes .
Case Studies and Research Findings
Research has indicated that derivatives of furan and indoline exhibit significant biological activities:
-
Antiviral Activity : Certain derivatives have demonstrated IC50 values in the low micromolar range against viral targets, suggesting potent antiviral properties .
Compound IC50 (μM) Target F8-B22 1.55 SARS-CoV-2 Mpro F8-S43 10.76 SARS-CoV-2 Mpro - Inhibition Studies : In vitro studies have shown that modifications in the furan or indoline moieties can enhance biological activity. For example, the introduction of halogen groups has been linked to increased potency against specific targets .
- Cytotoxicity Assessments : Compounds derived from similar structures have been evaluated for cytotoxicity, revealing low toxicity profiles in mammalian cell lines, which is crucial for therapeutic development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(2-(furan-2-yl)ethyl)isobutyramide | Lacks indoline moiety | Moderate activity |
| N-(2-(indolin-1-yl)ethyl)isobutyramide | Lacks furan ring | Low activity |
| N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide | Acetamide instead of benzenesulfonamide | Variable activity |
This compound stands out due to the combination of both furan and indoline structures along with the sulfonamide group, potentially providing enhanced bioactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVJVMGJHXMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














